Eletriptan-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

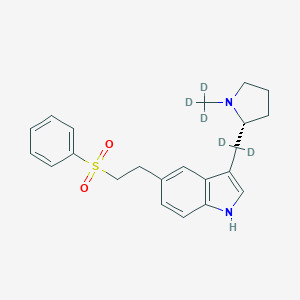

Eletriptan-d5 is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a pyrrolidine ring, and an indole core

准备方法

The synthesis of Eletriptan-d5 involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the benzenesulfonyl group and the pyrrolidine ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis .

化学反应分析

Eletriptan-d5 can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts.

科学研究应用

Pharmacokinetic Studies

Deuteration Benefits

Deuterated compounds like eletriptan-d5 often exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts. The presence of deuterium can lead to:

- Increased Stability : Deuterium substitution can enhance the stability of the compound against metabolic degradation.

- Altered Half-life : Studies suggest that deuterated drugs may have extended half-lives, which can influence dosing regimens and efficacy .

Research Applications

Pharmacokinetic studies utilizing this compound can provide insights into:

- Metabolism Pathways : Understanding how this compound is metabolized can help identify active metabolites and their roles in therapeutic effects.

- Drug Interaction Studies : Investigating how this compound interacts with other medications can inform clinical guidelines and safety profiles.

Metabolic Research

Stable Isotope Tracing

this compound serves as a stable isotope tracer in metabolic studies. Its unique isotopic signature allows researchers to track its metabolic fate in biological systems without altering the biological processes being studied. This application is particularly useful in:

- Bioavailability Studies : Assessing the absorption and distribution of eletriptan in various biological matrices.

- Mechanistic Studies : Exploring the mechanisms underlying migraine pathophysiology by observing how this compound affects neurotransmitter release and receptor activation.

Therapeutic Potential Beyond Migraine

Cluster Headaches

Emerging research indicates that eletriptan may have off-label applications for treating cluster headaches. This compound could be utilized in clinical trials to evaluate its efficacy and safety in this context, leveraging its pharmacological profile to potentially offer relief for patients who do not respond to traditional treatments .

Case Studies and Clinical Trials

Several clinical trials have highlighted the efficacy of eletriptan in treating migraines, setting a precedent for exploring this compound's applications:

These studies underscore the importance of understanding both the pharmacodynamics and pharmacokinetics of eletriptan and its isotopes.

作用机制

The mechanism of action of Eletriptan-d5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

相似化合物的比较

Similar compounds to Eletriptan-d5 include other indole derivatives and compounds with benzenesulfonyl groups. These compounds may share similar chemical properties and biological activities but differ in their specific structures and mechanisms of action. Examples of similar compounds include:

生物活性

Eletriptan-d5 is a deuterated form of eletriptan, a medication primarily used for the treatment of acute migraine attacks. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse sources.

Pharmacodynamics

Mechanism of Action

Eletriptan acts as a selective agonist for serotonin receptors, particularly the 5-HT1B, 5-HT1D, and 5-HT1F subtypes. These receptors are crucial in mediating the effects associated with migraine relief:

- 5-HT1B Receptors : Located on smooth muscle cells in cranial blood vessels, their activation leads to vasoconstriction, counteracting the vasodilation that occurs during a migraine attack.

- 5-HT1D Receptors : Found on trigeminal neurons, their stimulation inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), reducing pain signaling pathways.

The dual action of targeting both receptor types contributes to its efficacy in alleviating migraine symptoms .

Pharmacokinetics

Absorption and Bioavailability

This compound exhibits rapid absorption following oral administration, with a mean absolute bioavailability of approximately 50% . The pharmacokinetic profile is characterized by:

- Half-life : Approximately 4 hours, allowing for effective management of acute migraine episodes.

- Volume of Distribution : 138 L, indicating extensive distribution in body tissues.

- Protein Binding : About 85%, which influences its therapeutic concentration and duration of action .

Clinical Efficacy

Several clinical trials have assessed the efficacy and safety of eletriptan in treating migraines. Notable findings include:

- In randomized controlled trials, patients receiving eletriptan reported significantly higher rates of headache relief compared to placebo groups. For instance, at the 2-hour mark post-administration, pain relief was observed in approximately 65% of patients treated with an 80 mg dose .

- Early intervention with eletriptan during mild migraine episodes yielded better outcomes than delayed treatment .

Case Studies

A review of case studies highlights the practical applications and outcomes associated with this compound:

- Case Study A : A 35-year-old female patient with a history of chronic migraines experienced significant relief within two hours after taking this compound during an acute attack. The patient reported no adverse effects and maintained functionality throughout her day.

- Case Study B : In a cohort study involving 100 patients, those treated with this compound showed a recurrence rate of migraines lower than those treated with other triptans. This suggests potential benefits in terms of sustained efficacy .

Safety Profile

The safety profile of this compound is comparable to that of its non-deuterated counterpart. Common adverse effects include:

- Nausea

- Dizziness

- Fatigue

Serious side effects are rare but can include cardiovascular events due to vasoconstriction . The absence of significant activity at adrenergic and dopaminergic receptors contributes to its favorable safety profile compared to other migraine treatments .

属性

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVXXGRKLHYWKM-YNJNQQSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。